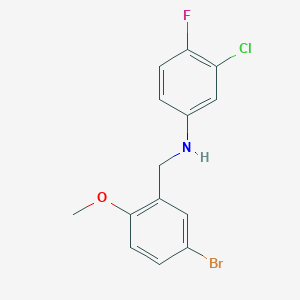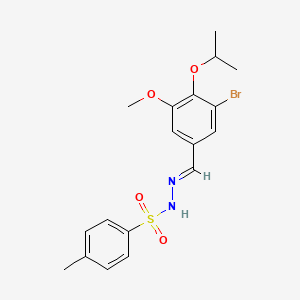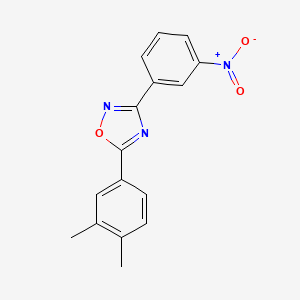
5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide, also known as CAY10506, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, CAY10506 has been found to have other biological effects, which make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study found that 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Another study found that 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide can inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, studies have shown that 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide can reduce oxidative stress, improve insulin sensitivity, and protect against neurodegeneration. These effects make 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide a promising candidate for the treatment of a range of diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide has been shown to have low toxicity in animal models, making it a safer option for in vivo studies. However, one limitation of using 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide is its relatively high cost, which may limit its use in large-scale studies.
Orientations Futures
There are several areas of research that could be explored in relation to 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide. One area is the development of more efficient synthesis methods, which could reduce the cost of production. Another area is the investigation of 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide's potential as a treatment for other diseases, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide can be synthesized through a multi-step process, which involves the reaction of 2-chloroethanol with 2-aminophenol to form 2-(2-hydroxyethoxy)aniline. This intermediate is then reacted with 5-chlorothiophene-2-sulfonyl chloride to form the final product, 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide. The synthesis of 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide has been optimized to improve yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties, with studies showing that 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide can reduce inflammation in animal models of arthritis and colitis. Another area of research has investigated its potential as a treatment for cancer, with studies showing that 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide can inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
5-chloro-N-(2-ethoxyphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S2/c1-2-17-10-6-4-3-5-9(10)14-19(15,16)12-8-7-11(13)18-12/h3-8,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUVWRZBVSZMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-ethoxyphenyl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5699341.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)
![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)
![ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)


![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)

